3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride
Overview
Description
The compound “(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is a solid substance with a molecular weight of 227.69 .
Synthesis Analysis
A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors .
Molecular Structure Analysis
The InChI code for “(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is 1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8;/h2-3,6,10H,4-5,12H2,1H3;1H
.
Physical and Chemical Properties Analysis
“(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is a solid substance that is stored at room temperature . Its molecular weight is 227.69 .
Scientific Research Applications
Synthesis and Structural Analysis
- Sulfonamides have been synthesized and analyzed for their crystal structures to understand their conformation and molecular interactions. For example, the synthesis and crystal structure of a new Schiff base derived from sulfonamide and its confirmation through NMR, UV–VIS, IR spectroscopic techniques, and X-ray crystallography highlight the importance of sulfonamides in structural chemistry (Subashini et al., 2009).
Antimicrobial Activity
- Sulfonamide compounds have been explored for their antimicrobial properties. Research into new heterocycles based on sulfonamide structures has demonstrated potential antimicrobial activity, which is significant for the development of new antibacterial and antifungal agents (El‐Emary et al., 2002).
Carbonic Anhydrase Inhibition
- The inhibition of carbonic anhydrase by sulfonamide derivatives has been a major area of research, with implications in medical treatment for conditions like glaucoma. Studies on novel sulfonamide compounds demonstrate their efficacy in inhibiting various isoforms of human carbonic anhydrase, which is crucial for exploring new therapeutic agents (Sethi et al., 2013).
Chemokine Receptor Antagonism
- Sulfonamide derivatives have been investigated for their potential as chemokine receptor antagonists, with specific focus on their interaction with CCR4. This research is pivotal in developing new treatments for inflammatory diseases and cancer by modulating immune response (Procopiou et al., 2013).
Synthesis and Biological Properties
- The synthesis and characterization of sulfonamide-derived compounds, including their metal complexes, have shown significant biological activity against various bacterial and fungal strains. This underscores the role of sulfonamide compounds in developing new antibacterial and antifungal agents with potential applications in medicine and agriculture (Chohan et al., 2009).
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest a wide range of potential molecular and cellular effects .
Safety and Hazards
The compound “(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemical Analysis
Biochemical Properties
3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation . The interaction with DDR1 is characterized by binding to the kinase domain, leading to inhibition of its activity. This inhibition can affect downstream signaling pathways, ultimately influencing cellular behavior.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with DDR1 can inhibit collagen-induced signaling and epithelial-mesenchymal transition, which are critical processes in cancer progression . Additionally, it can suppress colony formation in pancreatic cancer cells, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of DDR1, leading to inhibition of its kinase activity . This inhibition disrupts downstream signaling pathways, resulting in changes in gene expression and cellular behavior. The compound’s ability to inhibit DDR1 activity is attributed to its binding affinity and the formation of hydrogen bonds with key residues in the kinase domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of DDR1 activity, resulting in prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit DDR1 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions with other kinases . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may involve enzymatic modifications, leading to the formation of metabolites that can influence its activity and distribution . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within target tissues, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-12-15(13,14)8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10,12H,3,5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCVDKGTLPSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(CCC2N)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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